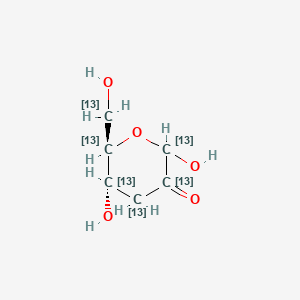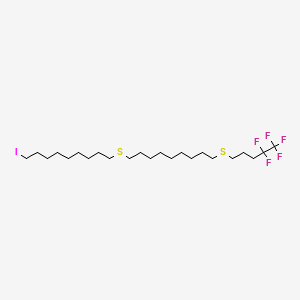![molecular formula C29H44Br2OS2 B13848735 4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene is a complex organic compound known for its unique structure and properties. This compound features a tricyclic core with bromine atoms and alkyl chains, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene typically involves multiple steps, including bromination and cyclization reactions. The starting materials are often simple organic compounds that undergo a series of transformations to form the final product. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: Reactions such as Suzuki and Stille coupling are used to form new carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaics and organic light-emitting diodes (OLEDs).
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, expanding the toolkit of synthetic chemists.
Mechanism of Action
The mechanism of action of 4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene involves its interaction with various molecular targets and pathways. The bromine atoms and alkyl chains influence its reactivity and interactions with other molecules. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound shares a similar brominated structure and is used in similar applications.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide: Another brominated compound with applications in material science.
Uniqueness
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene is unique due to its tricyclic core and the presence of both bromine atoms and alkyl chains. This combination of features gives it distinct electronic and chemical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C29H44Br2OS2 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene |
InChI |
InChI=1S/C29H44Br2OS2/c1-19(2)9-7-11-21(5)13-15-29(16-14-22(6)12-8-10-20(3)4)23-17-25(30)33-27(23)28-24(32-29)18-26(31)34-28/h17-22H,7-16H2,1-6H3 |
InChI Key |
CHWSCQNZHMPVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C3=C(O1)C=C(S3)Br)SC(=C2)Br)CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)


